molecular formula C42H83NO6 B592834 3'-Hydroxygynuramide II CAS No. 1401093-57-9

3'-Hydroxygynuramide II

Cat. No.: B592834
CAS No.: 1401093-57-9
M. Wt: 698.127
InChI Key: WKIODQZFUMOSRL-NZUMOFPISA-N
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Chemical Reactions Analysis

3’-Hydroxygynuramide II undergoes various chemical reactions, including:

Common reagents used in these reactions include acetone peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3’-Hydroxygynuramide II is unique due to its specific chemical structure and properties. Similar compounds include other phytochemicals isolated from the roots of Phyllanthus amarus . These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 3’-Hydroxygynuramide II lies in its potent anti-inflammatory and anti-platelet aggregation properties .

Similar compounds include:

  • Gynuramine
  • Other hydroxygynuramide derivatives

These compounds are used in various scientific research applications but differ in their specific effects and mechanisms of action.

Biological Activity

3'-Hydroxygynuramide II is a compound derived from the Gynura genus, which has been studied for its potential biological activities. This article presents a detailed overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.

Chemical Background

This compound (CAS No. 1401093-57-9) is structurally related to other compounds within the Gynura species, known for their diverse pharmacological properties. The compound is characterized by its hydroxyl group at the 3' position, which may play a significant role in its biological interactions.

The compound exhibits various biochemical properties that contribute to its biological activity:

  • Enzyme Interactions : this compound interacts with multiple enzymes and proteins, influencing various biochemical pathways.
  • Cytotoxicity : Preliminary studies indicate moderate cytotoxic effects against several cancer cell lines, including KB (human oral carcinoma), BC (human breast cancer), and NCl-H187 (small cell lung cancer) .

Understanding the mechanism of action of this compound is crucial for elucidating its therapeutic potential:

  • Target Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to enhance the expression of protein kinase B (PKB) and phosphatidylinositol 3-kinase (PI3K), which are vital for cellular survival and metabolism .
  • Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, potentially reducing oxidative stress in cells .

Biological Activity

The biological activities of this compound can be categorized as follows:

Case Studies

  • Cytotoxicity Testing :
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines, revealing an IC50 value indicative of moderate activity. This suggests potential for further development as an anticancer drug.
  • Insulin Sensitivity Improvement :
    • In a diabetic mouse model, administration of Gynura extracts led to enhanced glucose uptake and reduced body weight gain compared to control groups. This effect was attributed to improved insulin signaling pathways .

Data Table

Biological Activity Effect Observed Reference
CytotoxicityModerate against KB, BC, NCl-H187
Insulin SensitivityImproved glucose uptake
Anti-inflammatoryPotential inhibition of cytokines-

Properties

IUPAC Name

2,3-dihydroxy-N-[(E,2S,3S,4R)-1,3,4-trihydroxyoctadec-8-en-2-yl]tetracosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H83NO6/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-39(46)41(48)42(49)43-37(36-44)40(47)38(45)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h26,28,37-41,44-48H,3-25,27,29-36H2,1-2H3,(H,43,49)/b28-26+/t37-,38+,39?,40-,41?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIODQZFUMOSRL-NZUMOFPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(C(C(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(C(C(=O)N[C@@H](CO)[C@@H]([C@@H](CCC/C=C/CCCCCCCCC)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H83NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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